molecular formula C18H10ClFN2O B2657627 5-(4-Chlorophenyl)-2-(4-fluorophenoxy)pyridine-3-carbonitrile CAS No. 338954-69-1

5-(4-Chlorophenyl)-2-(4-fluorophenoxy)pyridine-3-carbonitrile

Cat. No.: B2657627
CAS No.: 338954-69-1
M. Wt: 324.74
InChI Key: SKVALXXZXBAXHB-UHFFFAOYSA-N
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Description

5-(4-Chlorophenyl)-2-(4-fluorophenoxy)pyridine-3-carbonitrile is a useful research compound. Its molecular formula is C18H10ClFN2O and its molecular weight is 324.74. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis and Crystal Structure : The compounds similar to 5-(4-Chlorophenyl)-2-(4-fluorophenoxy)pyridine-3-carbonitrile, such as 6,7‐dihydro‐2‐methoxy‐4‐(4‐methylphenyl)‐5H ‐benzo[6.7]cyclohepta[1,2‐b ]pyridine‐3‐carbonitrile, have been synthesized, and their structures determined using X-ray data. These compounds show varying crystal structures based on their substituents (Moustafa & Girgis, 2007).

Optoelectronic and Photovoltaic Applications

  • Optoelectronic Properties : A study on the synthesis and characterization of a material combining tetraphenylethylene and cyanopyridone functionalities, similar in structure to this compound, highlights its promising optoelectronic properties. The material showed potential for use in bulk-heterojunction photovoltaic devices (Rananaware et al., 2017).

Medical Research

  • Inhibitors of SARS CoV-2 RdRp : Compounds structurally related to this compound have been investigated as potential inhibitors of the SARS CoV-2 RNA-dependent RNA polymerase (RdRp). Their structures were analyzed using single-crystal X-ray diffraction, and their potential antiviral properties were explored through molecular docking analysis (Venkateshan et al., 2020).

Material Science

  • Structural and Optical Properties : Investigations on pyridine derivatives, closely related to this compound, have shown their potential in material science, particularly in terms of their structural and optical characteristics. These properties could be relevant in the development of advanced materials and devices (Zedan et al., 2020).

Properties

IUPAC Name

5-(4-chlorophenyl)-2-(4-fluorophenoxy)pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10ClFN2O/c19-15-3-1-12(2-4-15)14-9-13(10-21)18(22-11-14)23-17-7-5-16(20)6-8-17/h1-9,11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKVALXXZXBAXHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=C(N=C2)OC3=CC=C(C=C3)F)C#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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